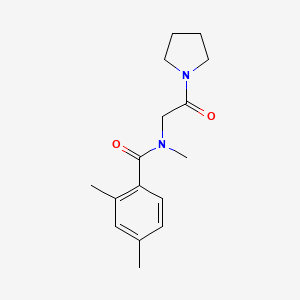![molecular formula C13H17N3S B7506900 3-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7506900.png)
3-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole is a chemical compound that belongs to the group of triazole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Mecanismo De Acción
The mechanism of action of 3-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole is complex and varies depending on the specific application. In general, it is believed to exert its effects by binding to specific targets in the body, such as enzymes or receptors, and altering their activity. For example, its inhibitory effects on cytochrome P450 and aromatase are thought to be due to its ability to bind to the active site of these enzymes and prevent them from metabolizing their substrates.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole are also diverse and depend on the specific application. For example, its antifungal and antibacterial effects are thought to be due to its ability to disrupt the cell membrane of these microorganisms. Its anticancer effects are believed to be due to its ability to induce cell death in cancer cells. Its effects on the central nervous system are thought to be due to its ability to modulate the activity of neurotransmitters such as serotonin and dopamine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole in lab experiments is its broad range of potential applications. It has been studied for its effects on enzymes, microorganisms, cancer cells, and neurotransmitters, among others. Another advantage is its relatively simple synthesis method, which makes it accessible to researchers. However, one limitation is its potential toxicity, which can vary depending on the specific application and dosage. Careful consideration must be given to the safety and ethical implications of using this compound in lab experiments.
Direcciones Futuras
There are many potential future directions for research on 3-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole. One direction is to further investigate its potential as an antifungal, antibacterial, and anticancer agent. Another direction is to explore its effects on other targets in the body, such as ion channels or transporters. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. Finally, there is potential for the development of new derivatives of this compound with improved efficacy and safety profiles.
Métodos De Síntesis
The synthesis of 3-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole involves the reaction of 2,5-dimethylbenzyl chloride with sodium hydrosulfide and sodium azide in the presence of a phase transfer catalyst. The resulting intermediate is then treated with methyl iodide and sodium hydroxide to yield the final product. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
3-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole has been widely used in scientific research due to its potential applications in various fields. In biochemistry, it has been studied for its inhibitory effects on enzymes such as cytochrome P450 and aromatase, which are involved in the metabolism of drugs and hormones. In pharmacology, it has been investigated for its potential as an antifungal, antibacterial, and anticancer agent. It has also been studied for its effects on the central nervous system, particularly as a potential treatment for anxiety and depression.
Propiedades
IUPAC Name |
3-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-9-5-6-10(2)12(7-9)8-17-13-15-14-11(3)16(13)4/h5-7H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXLIMXIBUFYFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NN=C(N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(2-chlorophenyl)-1H-pyrazol-5-yl]-morpholin-4-ylmethanone](/img/structure/B7506824.png)
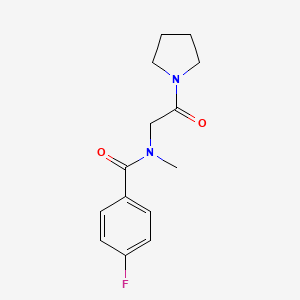


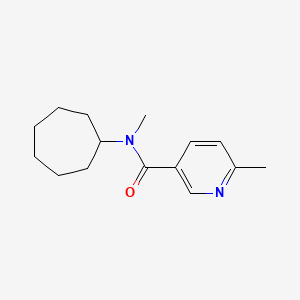
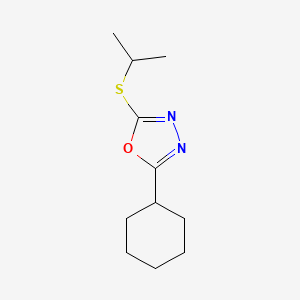

![6-[(2,6-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7506843.png)
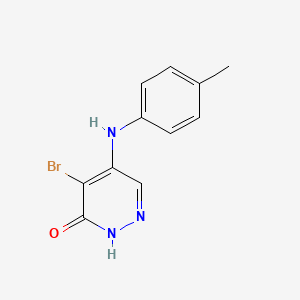
![1-[4-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7506853.png)
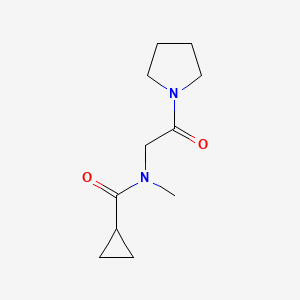
![[4-(2-Chloroprop-2-enyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7506884.png)

